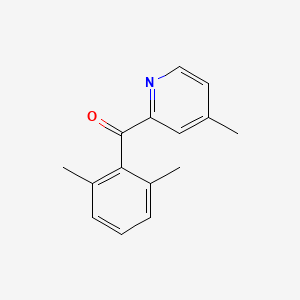

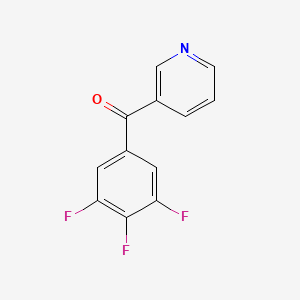

3-(3,4,5-Trifluorobenzoyl)pyridine

Overview

Description

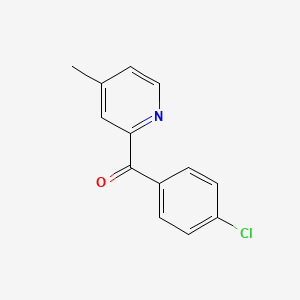

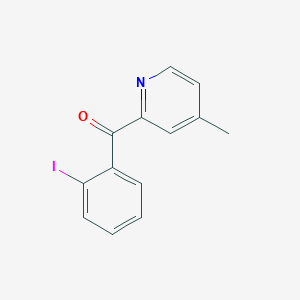

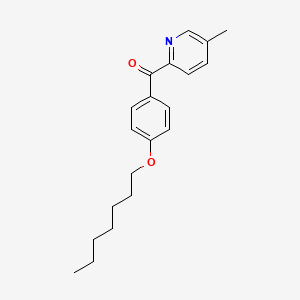

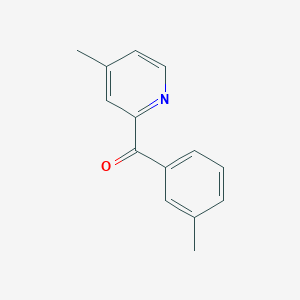

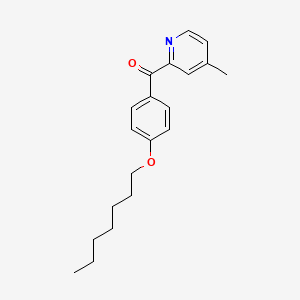

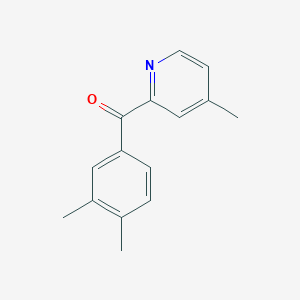

“3-(3,4,5-Trifluorobenzoyl)pyridine” is a chemical compound with the molecular formula C12H6F3NO . It has a molecular weight of 237.18 g/mol .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “3-(3,4,5-Trifluorobenzoyl)pyridine”, is a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing such compounds have been reported .Molecular Structure Analysis

The InChI code for “3-(3,4,5-Trifluorobenzoyl)pyridine” is 1S/C12H6F3NO . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “3-(3,4,5-Trifluorobenzoyl)pyridine” are not detailed in the search results, trifluoromethylpyridines are used as intermediates in the synthesis of several crop-protection products .Physical And Chemical Properties Analysis

“3-(3,4,5-Trifluorobenzoyl)pyridine” has a molecular weight of 237.18 g/mol . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

1. Synthesis and Characterization of N-Heterocyclic Compounds

Research involving 3-(3,4,5-Trifluorobenzoyl)pyridine has led to the development of new polydentate N-heterocyclic biscarbenes, stable in solution and useful in the formation of complex silver(I) derivatives. These compounds have significance in the field of organometallic chemistry and can be applied in various synthetic processes (Caballero et al., 2001).

2. DNA Binding Studies and Computational Analysis

3-(3,4,5-Trifluorobenzoyl)pyridine derivatives have been utilized in the synthesis of symmetric bis-2-(pyridyl)-1H-benzimidazoles, demonstrating AT-specific DNA binding. These studies, supported by computational analyses, provide insights into the molecular recognition process of duplex DNA (Chaudhuri, Ganguly, & Bhattacharya, 2007).

3. Metal-Organic Frameworks for Sensing Applications

Metal-organic frameworks (MOFs) synthesized using ligands derived from pyridine, including those similar to 3-(3,4,5-Trifluorobenzoyl)pyridine, have been employed for the detection of metal ions in water. These frameworks demonstrate high sensitivity and selectivity, crucial for applications in environmental monitoring and biological systems (Wang et al., 2017).

4. Development of Luminescent Compounds

Studies have focused on the synthesis of luminescent compounds using pyridine-functionalized N-heterocyclic carbenes. These compounds exhibit unique photophysical properties, making them suitable for applications in optical materials and sensors (Li et al., 2012).

5. Selective Metal Ion Sensing and Ionic Conductivity

Pyridine coupled mono and bisbenzimidazoles, related to 3-(3,4,5-Trifluorobenzoyl)pyridine, have been synthesized for their gelation properties and selective metal ion sensing capabilities. Such compounds have potential in the development of smart materials and chemical sensors (Panja, Bhattacharya, & Ghosh, 2018).

Future Directions

properties

IUPAC Name |

pyridin-3-yl-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3NO/c13-9-4-8(5-10(14)11(9)15)12(17)7-2-1-3-16-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPLYWRUAUXPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4,5-Trifluorobenzoyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.